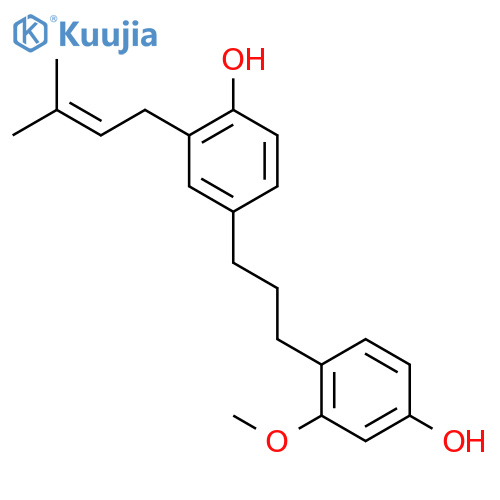Cas no 376362-03-7 (4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol)

376362-03-7 structure
商品名:4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol
- 2'-O-Methylbroussonin C
- 1-(4-HYDROXY-2-METHOXYPHENYL)-3-(4-HYDROXY-3-PRENYLPHENYL)PROPANE
- 4-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-buten-1-yl) phenol
- Phenol, 4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-butenyl)-
- 1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)
- FS-9843
- SCHEMBL6822048
- AKOS022184615
- 376362-03-7
- CHEMBL463254
- 4-[3-(4-hydroxy-2-methoxyphenyl)propyl]-2-(3-methylbut-2-enyl)phenol
- [ "" ]
- DB-328581
- 4-[3-(4-HYDROXY-2-METHOXYPHENYL)PROPYL]-2-(3-METHYLBUT-2-EN-1-YL)PHENOL
-
- インチ: InChI=1S/C21H26O3/c1-15(2)7-9-18-13-16(8-12-20(18)23)5-4-6-17-10-11-19(22)14-21(17)24-3/h7-8,10-14,22-23H,4-6,9H2,1-3H3
- InChIKey: TXWULZGRVGVEDI-UHFFFAOYSA-N
- ほほえんだ: CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)OC)O)C
計算された属性
- せいみつぶんしりょう: 326.18828
- どういたいしつりょう: 326.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): 5.9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 490.3±40.0 °C at 760 mmHg
- フラッシュポイント: 250.3±27.3 °C
- PSA: 49.69
- じょうきあつ: 0.0±1.3 mmHg at 25°C
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O56330-5mg |
4-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-(3-methyl-2-buten-1-yl) phenol |
376362-03-7 | 5mg |
¥4418.0 | 2022-04-27 | ||
| TargetMol Chemicals | TN2499-5mg |
2'-O-Methylbroussonin C |
376362-03-7 | 5mg |
¥ 4280 | 2024-07-20 | ||
| Alichem | A019108069-5mg |
1-(4-Hydroxy-2-Methoxyphenyl)-3-(4-Hydroxy-3-Prenylphenyl)propane |
376362-03-7 | 95% | 5mg |
$959.20 | 2023-09-02 | |
| TargetMol Chemicals | TN2499-1 mL * 10 mM (in DMSO) |
2'-O-Methylbroussonin C |
376362-03-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,380 | 2023-07-11 | |
| TargetMol Chemicals | TN2499-5 mg |
2'-O-Methylbroussonin C |
376362-03-7 | 98% | 5mg |
¥ 4,280 | 2023-07-11 | |
| TargetMol Chemicals | TN2499-1 ml * 10 mm |
2'-O-Methylbroussonin C |
376362-03-7 | 1 ml * 10 mm |
¥ 4380 | 2024-07-20 | ||
| Key Organics Ltd | FS-9843-5mg |
1-(4-Hydroxy-2-methoxyphenyl)-3-(4-hydroxy-3-prenylphenyl)propane |
376362-03-7 | >95% | 5mg |
£720.28 | 2025-02-24 |
4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol 関連文献
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
376362-03-7 (4-(3-(4-Hydroxy-2-methoxyphenyl)propyl)-2-(3-methylbut-2-en-1-yl)phenol) 関連製品
- 35820-26-9(3-(2,6-DIMETHOXYPHENYL)-2-METHYL-1-PROPENE)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
